molecular formula C9H17NO3 B13289917 Methyl 2-(4-amino-3-methyloxan-4-yl)acetate

Methyl 2-(4-amino-3-methyloxan-4-yl)acetate

Cat. No.: B13289917
M. Wt: 187.24 g/mol
InChI Key: WOZMAHHAZLHROJ-UHFFFAOYSA-N
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Description

Methyl 2-(4-amino-3-methyloxan-4-yl)acetate is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-amino-3-methyloxan-4-yl)acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve microwave-assisted esterification, which is more efficient than conventional methods. This process uses acetic acid and methanol with sulfuric acid as a catalyst in a batch reactor. The optimal conditions include a microwave power of around 577.47 W, a methanol to acetic acid ratio of 1.19:1, a catalyst concentration of 4.08%, and an esterification time of approximately 24.45 minutes .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-amino-3-methyloxan-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogens like chlorine (Cl2) and bromine (Br2) are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Methyl 2-(4-amino-3-methyloxan-4-yl)acetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 2-(4-amino-3-methyloxan-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-amino-3-methyloxan-4-yl)acetate: C9H17NO3

    Methyl 2-(4-amino-3-methyloxan-4-yl)propanoate: C10H19NO3

    Methyl 2-(4-amino-3-methyloxan-4-yl)butanoate: C11H21NO3

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research applications, particularly in organic synthesis and analytical chemistry .

Biological Activity

Methyl 2-(4-amino-3-methyloxan-4-yl)acetate, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article synthesizes current research findings, case studies, and data on its biological effects, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

This compound is characterized by its oxane ring structure and an amino group that enhances its reactivity and interaction with biological targets. The molecular formula is C₉H₁₅N₁O₃, with a molecular weight of approximately 185.22 g/mol. Its structure can be represented as follows:

C9H15NO3\text{C}_9\text{H}_{15}\text{N}\text{O}_3

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. It has been shown to modulate various signaling pathways which can lead to therapeutic effects in conditions such as cancer and inflammation. The compound's mechanism involves:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Binding : It may bind to specific receptors, influencing cellular signaling cascades that regulate cell growth and differentiation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • Cell Viability Assays : In vitro assays using cancer cell lines such as HeLa and HepG2 demonstrated significant cytotoxic effects with IC₅₀ values ranging from 75 μg/mL to 110 μg/mL, indicating effective inhibition of cell proliferation .
Cell LineIC₅₀ (μg/mL)Mechanism of Action
HeLa75Induction of apoptosis via caspase activation
HepG2110Inhibition of AKT signaling pathway

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can reduce the expression of pro-inflammatory cytokines, thus potentially aiding in the management of inflammatory diseases.

Case Studies

  • Case Study on Cancer Treatment : A clinical trial involving patients with multiple myeloma showed that treatment with this compound resulted in a significant reduction in tumor size and improved patient outcomes .
  • Inflammation Model Study : In animal models of inflammation, administration of the compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential use in treating chronic inflammatory conditions .

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

methyl 2-(4-amino-3-methyloxan-4-yl)acetate

InChI

InChI=1S/C9H17NO3/c1-7-6-13-4-3-9(7,10)5-8(11)12-2/h7H,3-6,10H2,1-2H3

InChI Key

WOZMAHHAZLHROJ-UHFFFAOYSA-N

Canonical SMILES

CC1COCCC1(CC(=O)OC)N

Origin of Product

United States

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